molecular formula C10H13NO2 B2874011 Methyl 2-[(methylamino)methyl]benzoate CAS No. 1157237-86-9

Methyl 2-[(methylamino)methyl]benzoate

Cat. No.: B2874011
CAS No.: 1157237-86-9
M. Wt: 179.219
InChI Key: NSAGTCDYXRDIMM-UHFFFAOYSA-N
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Description

Methyl 2-[(methylamino)methyl]benzoate (CAS 1157237-86-9) is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is offered as a building block for chemical synthesis and research applications. As an aromatic ester containing a secondary amine functional group, it may serve as a versatile intermediate in the development of more complex molecules for various research fields . The available safety information indicates that it may cause skin and eye irritation . Researchers should handle this material with care, using appropriate personal protective equipment. This product is intended for research use only and is not classified as a medicinal or edible substance. It is strictly for use in laboratory or industrial settings and is not for personal, human, or veterinary use. For specific applications and handling protocols, please consult the safety data sheet and contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(methylaminomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-7-8-5-3-4-6-9(8)10(12)13-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAGTCDYXRDIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Methylamino Methyl Benzoate and Its Precursors

Direct Synthesis Strategies for Methyl 2-[(methylamino)methyl]benzoate

Direct synthesis of the target compound involves a sequence of reactions to construct the core structure and introduce the specific functional moieties. This typically begins with establishing the ortho-substituted aromatic scaffold, followed by the formation of the methylamino-methyl side chain and the methyl ester group. The order of these steps can be varied to optimize yield and purity.

Multi-Step Approaches to the Ortho-Substituted Benzoate (B1203000) Scaffold

Creating the ortho-substituted benzoate scaffold is the foundational step in the synthesis. Modern synthetic methods often utilize transition metal-catalyzed reactions for selective functionalization. For instance, ortho-selective C-H amination of benzoic acid derivatives or C-H carboxylation of aniline (B41778) derivatives can establish the necessary substitution pattern. rsc.org Classical approaches, while sometimes requiring harsher conditions, are also employed. One such method involves the nitration of a substituted benzoic acid followed by chemical reduction to an aminobenzoic acid, which can then be further modified. rsc.org

Another strategy involves the controlled functionalization of commercially available starting materials. For example, iridium-catalyzed ortho-C-H monoiodination of para-substituted benzoic acids can introduce a halogen at the desired position, which then serves as a handle for introducing other functional groups through cross-coupling reactions. researchgate.net

Introduction and Functionalization of the Methylamino-methyl Moiety

The introduction of the methylamino-methyl group [-CH₂NH(CH₃)] at the ortho position is a critical transformation. A common and effective strategy is the nucleophilic substitution of a benzylic halide. This route typically starts with a precursor like methyl 2-(bromomethyl)benzoate, which can be synthesized from methyl 2-methylbenzoate. The benzylic bromide is then treated with methylamine (B109427), where the amine acts as a nucleophile to displace the bromide and form the desired N-C bond.

Reductive amination provides an alternative pathway. This would involve an ortho-formyl benzoic acid derivative (an aldehyde) reacting with methylamine to form an intermediate imine. The imine is then reduced in situ to the secondary amine using a suitable reducing agent like sodium borohydride (B1222165). google.com

A related approach involves the reduction of a nitrile. For instance, the catalytic hydrogenation of methyl 4-cyanobenzoate (B1228447) is a known method for producing methyl 4-(aminomethyl)benzoate. google.com A similar strategy could be applied to an ortho-cyano precursor. The resulting primary aminomethyl group would then require a subsequent N-methylation step. Traditional N-methylation methods include reductive amination using formaldehyde (B43269) or direct alkylation with methyl halides. researchgate.netcdnsciencepub.com

Below is a table summarizing potential methods for this functionalization:

Starting Material Reagents Method Key Transformation
Methyl 2-(bromomethyl)benzoateMethylamine (CH₃NH₂)Nucleophilic SubstitutionDisplacement of bromide by methylamine
Methyl 2-formylbenzoate (B1231588)Methylamine, Reducing Agent (e.g., NaBH₄)Reductive AminationFormation and reduction of an imine
Methyl 2-cyanobenzoate1. H₂, Catalyst (e.g., Pd/C) 2. Methylating AgentNitrile Reduction & N-methylationReduction of nitrile to primary amine, followed by methylation

Esterification Reactions for Methyl Benzoate Formation

The final step in many synthetic routes is the formation of the methyl ester from the corresponding carboxylic acid, a reaction known as esterification. This can be performed either on the final intermediate, 2-[(methylamino)methyl]benzoic acid, or on an earlier precursor.

The most common method is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. tcu.eduresearchgate.nettcu.edu The reaction is typically heated to reflux to drive the equilibrium towards the product. tcu.edu

Milder conditions can also be employed. The use of trimethylchlorosilane (TMSCl) in methanol is an efficient system for the esterification of amino acids and other carboxylic acids at room temperature. nih.gov Solid acid catalysts, such as those based on zirconium or titanium, are also effective and offer the advantage of being recoverable and reusable, which minimizes waste. mdpi.com

The following table outlines common esterification methods.

Method Reagents Typical Conditions Advantages
Fischer EsterificationMethanol, H₂SO₄ (catalyst)RefluxLow cost, widely used tcu.edu
TrimethylchlorosilaneMethanol, TMSClRoom TemperatureMild conditions, good for sensitive substrates nih.gov
Solid Acid CatalysisMethanol, Zr/Ti solid acidRefluxCatalyst is reusable, environmentally friendly mdpi.com
Thionyl Chloride1. SOCl₂ 2. MethanolTwo steps, often at low to room temperatureHighly reactive, good for sterically hindered acids nih.gov

Synthesis of Key Intermediates for this compound

Preparation of Ortho-Substituted Benzoic Acid Derivatives

Oxidation of Alkylbenzenes: 2-Methylbenzoic acid (o-toluic acid) can be prepared by the oxidation of o-xylene (B151617) or 2-methylbenzyl alcohol.

Grignard Carboxylation: An aryl halide, such as 2-bromotoluene, can be converted into a Grignard reagent (2-methylphenylmagnesium bromide) and then reacted with carbon dioxide (CO₂) to yield 2-methylbenzoic acid.

From Phthalic Anhydride (B1165640): Phthalic anhydride can serve as a versatile starting point for various ortho-substituted benzoic acids through ring-opening reactions.

Directed C-H Functionalization: Modern methods allow for the direct and selective functionalization of C-H bonds ortho to an existing carboxylic acid group. rsc.org For example, iridium-catalyzed iodination can install a halogen that can be used in subsequent reactions. researchgate.net

Synthesis of Aminomethyl Precursors

The aminomethyl moiety is introduced using specific reagents, the synthesis of which is well-established.

Methylamine: This primary amine is a key building block. In the laboratory, methylamine hydrochloride can be prepared by reacting formaldehyde with ammonium (B1175870) chloride. wikipedia.org The free amine is then liberated by treatment with a strong base like sodium hydroxide (B78521). wikipedia.org It is a good nucleophile used in a wide array of organic reactions. wikipedia.org

Ortho-formyl Precursors: Intermediates such as 2-formylbenzoic acid can be prepared via the oxidation of the corresponding alcohol or through methods like the Reimer-Tiemann or Vilsmeier-Haack reactions on suitable substrates.

Ortho-cyano Precursors: 2-Cyanobenzoic acid can be synthesized from 2-aminobenzoic acid (anthranilic acid) via the Sandmeyer reaction, which involves diazotization followed by treatment with a cyanide salt.

Protecting Group Strategies in this compound Synthesis

In the synthesis of complex organic molecules like this compound, protecting groups are temporarily attached to a functional group to decrease its reactivity, allowing chemical modifications to occur elsewhere in the molecule. organic-chemistry.org The selection of a protecting group is critical and must consider its stability under various reaction conditions and the ease of its removal without affecting other parts of the molecule. organic-chemistry.org

The secondary amine in this compound is a nucleophilic site susceptible to a wide range of reactions, including oxidation and alkylation. libretexts.org To prevent unwanted side reactions during synthesis, this amine must be masked. Carbamates are among the most popular and effective protecting groups for amines because they render the nitrogen non-nucleophilic, are stable under many conditions, and can be removed selectively. organic-chemistry.orgmasterorganicchemistry.com

Key protecting groups for the secondary amine include:

tert-Butoxycarbonyl (Boc): This is one of the most common protecting groups for amines. tcichemicals.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under basic and reductive conditions. tcichemicals.comscribd.com Its removal is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA). masterorganicchemistry.comtcichemicals.com Care must be taken as strong acidic conditions could potentially hydrolyze the methyl ester in the target molecule.

Benzyloxycarbonyl (Cbz or Z): The Cbz group, introduced by Max Bergmann and Leonidas Zervas, is another widely used protecting group. masterorganicchemistry.com It is stable to acidic conditions but can be readily removed by catalytic hydrogenation (e.g., H₂ with a palladium catalyst), a process that is generally mild and would not affect the methyl ester group. masterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its stability in acidic conditions and its lability under basic conditions, typically being removed with a secondary amine like piperidine. tcichemicals.com This orthogonality to acid-labile groups like Boc is a significant advantage in multi-step synthesis. organic-chemistry.orgjocpr.com

Trifluoroacetamide: This group provides significant steric bulk, protecting the secondary amine from many reactions. It is installed using trifluoroacetic anhydride (TFAA) and is removed with a strong acid, which again requires consideration of the ester's stability. chemistrytalk.org

Table 1: Common Protecting Groups for Secondary Amines

Protecting GroupAbbreviationInstallation ReagentDeprotection ConditionsCompatibility Notes for this compound
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)Potential for ester hydrolysis under harsh acidic conditions. masterorganicchemistry.comtcichemicals.com
BenzyloxycarbonylCbz or ZBenzyl (B1604629) chloroformateCatalytic Hydrogenation (H₂, Pd/C)Generally compatible, as hydrogenation is mild towards the ester. masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)Potential for ester saponification under strong basic conditions.
TosylTs or Tosp-Toluenesulfonyl chloride (TsCl)Strong acid or reductive conditionsStable under many conditions, but removal can require harsh reagents. chemistrytalk.org

The target molecule itself contains a methyl ester. While this functional group is relatively stable, it is susceptible to hydrolysis under strong acidic or basic conditions, which might be required for the deprotection of the amine. researchgate.net Therefore, synthetic strategies must either use conditions mild enough to preserve the methyl ester or employ a different ester as a protecting group for the carboxylic acid precursor, which is then converted to the methyl ester in a final step.

Preserving the Methyl Ester: If the chosen amine protecting group can be removed under neutral conditions (e.g., hydrogenolysis for a Cbz group), the methyl ester can be carried through the synthesis without modification.

Using Alternative Esters as Protecting Groups: In routes where harsh conditions are unavoidable, the carboxylic acid can be protected with a more robust or selectively cleavable ester.

Benzyl Ester: Similar to the Cbz group, a benzyl ester can be removed via catalytic hydrogenolysis, allowing for deprotection of both the amine (Cbz-protected) and the carboxylic acid simultaneously if desired.

tert-Butyl Ester: This ester is stable to basic conditions but is easily cleaved with mild acid, often under conditions that might leave other groups intact. organic-chemistry.org

Silyl Esters: These are readily cleaved by fluoride (B91410) ion sources, providing another orthogonal deprotection strategy.

Once the synthesis is complete, if a protecting ester was used, it is cleaved to reveal the carboxylic acid, which can then be esterified with methanol under mild acidic conditions to yield the final product, this compound. organic-chemistry.org

Table 2: Ester Protecting Groups for Carboxylic Acid Precursors

Ester GroupTypical InstallationDeprotection ConditionsOrthogonality Example
Methyl EsterMethanol, Acid CatalystAcid or Base HydrolysisSensitive to conditions used for Boc or Fmoc removal.
Benzyl EsterBenzyl alcohol, Acid CatalystCatalytic Hydrogenation (H₂, Pd/C)Can be removed simultaneously with a Cbz group.
tert-Butyl EsterIsobutylene, Acid CatalystMild Acid (e.g., TFA)Can be removed while a Cbz or Fmoc group remains intact. organic-chemistry.org

Novel Catalytic Methods in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound and its precursors, several novel catalytic approaches are relevant.

The esterification of the parent benzoic acid with methanol is traditionally catalyzed by strong mineral acids like sulfuric acid. mdpi.com However, these processes generate significant waste. A novel approach involves the use of reusable solid acid catalysts, such as titanium-zirconium solid acids. mdpi.com These heterogeneous catalysts can be easily recovered and reused, minimizing waste and environmental impact. mdpi.com Studies have shown that zirconium-based catalysts can effectively promote the direct condensation of benzoic acid and methanol. mdpi.comresearchgate.net

For the formation of the C-N bond to create the (methylamino)methyl side chain, catalytic reductive amination is a powerful tool. This involves the reaction of a corresponding aldehyde with methylamine in the presence of a reducing agent and often a catalyst.

Furthermore, advances in catalysis have led to the development of highly active and selective systems for various transformations. For instance, metal-organic frameworks (MOFs) are being explored as reusable catalysts for a variety of organic reactions due to their high surface area and tunable active sites. rsc.org In related syntheses, palladium complexes have been shown to be highly active catalysts for the carbonylation of aryl halides to form methyl benzoates. researchgate.net The development of synthetic mimics of enzymes, such as carbonic anhydrase, also points toward future catalysts capable of hydrolyzing or forming esters under neutral pH conditions. iastate.edu

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound can be made more sustainable by incorporating these principles.

Catalysis over Stoichiometric Reagents: As discussed, using recoverable solid acid catalysts for esterification instead of stoichiometric amounts of sulfuric acid is a key green improvement. mdpi.com Catalytic methods enhance atom economy and reduce waste. mdpi.com

Safer Solvents: Many organic reactions are performed in solvents like dimethylformamide (DMF) or chlorinated hydrocarbons, which have significant health and environmental drawbacks. Green chemistry encourages the use of safer alternatives. Recent studies in related fields, like peptide synthesis, have identified greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass. unife.it Designing a synthetic route that utilizes such solvents would be a significant step towards sustainability.

Energy Efficiency: Microwave-assisted synthesis is an emerging technique that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.com Applying this technology to steps in the synthesis of this compound could make the process more energy-efficient.

Solvent-Free Reactions: Whenever possible, conducting reactions under solvent-free conditions, for example through mechanochemical grinding, can drastically reduce waste and environmental impact. mdpi.com

By thoughtfully selecting catalysts, solvents, and reaction conditions, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Advanced Spectroscopic and Analytical Characterization of Methyl 2 Methylamino Methyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Specific ¹H NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for Methyl 2-[(methylamino)methyl]benzoate, are not available in the searched scientific literature. Such data would be crucial for identifying the signals corresponding to the aromatic protons, the methylene (B1212753) bridge protons, the N-methyl protons, and the ester methyl protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Detailed ¹³C NMR spectral data for this compound, which would show the chemical shifts of each unique carbon atom in the molecule, including the carbonyl carbon, aromatic carbons, methylene carbon, and methyl carbons, could not be located.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Information regarding the application of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the complete structural assignment of this compound is not available. These techniques would be instrumental in confirming the connectivity of protons and carbons within the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion of this compound and thus confirm its elemental formula, could not be found.

Gas Chromatography-Mass Spectrometry (GC-MS)

No studies detailing the analysis of this compound by gas chromatography-mass spectrometry were identified. Such an analysis would provide information on its retention time and electron ionization mass spectrum, revealing characteristic fragmentation patterns that could aid in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the identification and structural elucidation of compounds. In the analysis of this compound, electrospray ionization (ESI) in positive ion mode is typically employed, given the presence of the basic secondary amine which is readily protonated. The protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the compound's molecular weight plus a proton.

The fragmentation of the parent ion under collision-induced dissociation (CID) provides valuable structural information. The fragmentation pattern of this compound can be predicted based on the fragmentation of similar structures, such as benzylamines and methyl esters of aromatic acids. The primary fragmentation pathways are expected to involve the cleavage of the benzylic C-N bond and bonds associated with the ester group.

A plausible fragmentation pathway for the protonated molecule would involve the initial loss of the methylamino group or cleavage at the benzylic position. The benzyl (B1604629) cation is a relatively stable species and its formation is a common fragmentation pathway for benzyl-containing compounds. Another likely fragmentation is the loss of methanol (B129727) from the ester group.

Table 1: Predicted LC-MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
180.1149.1CH₃NH₂ (Methylamine)Methyl 2-formylbenzoate (B1231588) cation
180.1121.1COOCH₃ (Carbomethoxy)2-[(Methylamino)methyl]phenyl cation
180.191.1C₃H₆NO₂ (Methyl 2-aminomethyl)Tropylium cation

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its purification. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly used techniques for this purpose.

Reversed-phase HPLC is a suitable method for the analysis of this compound. A C18 column is typically used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The separation of positional isomers of similar compounds, like aminobenzoic acids, often requires careful optimization of the mobile phase composition and pH. For basic compounds like this compound, the addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution by ensuring the analyte is in a consistent protonation state.

Table 2: Exemplary HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

UPLC, which utilizes smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. A UPLC method for this compound would allow for much faster analysis times and better separation from closely related impurities. The principles of separation are the same as in HPLC, but the system is optimized to handle the higher backpressures generated by the smaller particles.

Table 3: Suggested UPLC Method Parameters for High-Resolution Separation

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-95% B over 3 minutes
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Column Temperature 40 °C

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as IR and Raman, are invaluable for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic ring, the ester group, and the secondary amine. The C=O stretch of the ester is typically a strong, sharp band around 1720 cm⁻¹. The C-O stretching of the ester will show bands in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. The N-H stretch of the secondary amine is expected as a moderate band in the region of 3300-3500 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ range.

Raman spectroscopy provides complementary information. Aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the benzene (B151609) ring is expected to produce a strong band.

Table 4: Predicted IR and Raman Peak Assignments for this compound

Functional GroupVibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)
N-H (amine)Stretch3300-3500 (medium)Weak
C-H (aromatic)Stretch3000-3100 (medium)Strong
C-H (aliphatic)Stretch2850-2960 (medium)Medium
C=O (ester)Stretch1715-1730 (strong)Medium
C=C (aromatic)Stretch1450-1600 (variable)Strong
C-O (ester)Stretch1000-1300 (strong)Weak
C-N (amine)Stretch1020-1250 (medium)Weak

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

X-ray Crystallography for Solid-State Structure Elucidation

It is expected that the molecule would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The crystal packing would likely be influenced by hydrogen bonding involving the secondary amine and the carbonyl oxygen of the ester group, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. The conformation of the molecule in the solid state would be determined by the torsion angles between the aromatic ring and the ester and methylaminomethyl substituents.

Table 5: Expected Crystallographic Parameters based on Analogous Structures

ParameterExpected Value/System
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
Key Intermolecular Interactions Hydrogen bonding (N-H···O=C), π-π stacking
Molecular Conformation Non-planar due to ortho substitution

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reaction Mechanisms and Reactivity Profile of Methyl 2 Methylamino Methyl Benzoate

Aminolysis Reactions of the Ester Moiety

The ester group in Methyl 2-[(methylamino)methyl]benzoate is susceptible to aminolysis, a reaction where an amine displaces the methoxy (B1213986) group to form an amide. This is a form of nucleophilic acyl substitution. The reaction generally proceeds through a tetrahedral intermediate. researchgate.netresearchgate.net The rate of this reaction can be influenced by catalysts, such as acids or bases, which can activate the carbonyl group or the incoming amine nucleophile, respectively. researchgate.netresearchgate.net

Computational studies on the aminolysis of methyl benzoate (B1203000) with ammonia (B1221849) have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with similar activation energies. nih.gov General base catalysis, where an additional amine molecule facilitates proton transfer, significantly lowers the activation energy, making the stepwise pathway more favorable. researchgate.netnih.gov

In the case of this compound, the intramolecular proximity of the methylamino group could potentially lead to an intramolecularly catalyzed aminolysis if the molecule adopts a suitable conformation, or it could react intermolecularly to form dimers or polymers. A related compound, methyl 2-aminomethylbenzoate, is known to undergo intramolecular cyclization to form phthalimidine. nih.gov While the N-methyl group in the target compound prevents direct cyclization to a simple lactam, the potential for intramolecular interactions remains a key consideration.

The table below summarizes the conditions for the aminolysis of a model compound, methyl benzoate, with various amines.

Amine NucleophileCatalyst/ConditionsProductReference
Aniline (B41778)Nb₂O₅, solvent-freeN-phenylbenzamide researchgate.net
n-OctylamineNb₂O₅, standard conditionsN-octylbenzamide researchgate.net
Benzylamine (B48309)Au/TiO₂, KOMeN-benzylbenzamide researchgate.net
AmmoniaComputational StudyBenzamide researchgate.netnih.gov

Transformations of the Methylamino-methyl Group

The secondary amine in the methylamino-methyl substituent is a key reactive center, capable of undergoing a variety of transformations typical of alkylamines.

The secondary amine possesses a lone pair of electrons and a proton on the nitrogen atom, making it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: This reaction involves the treatment of the amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine. libretexts.org Over-alkylation can be a challenge, potentially leading to the formation of a quaternary ammonium (B1175870) salt if excess alkylating agent is used. libretexts.org Reductive amination, using an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for N-alkylation. masterorganicchemistry.com

N-Acylation: The amine can react with acylating agents like acid chlorides or anhydrides in a nucleophilic acyl substitution reaction to form an amide. libretexts.org This reaction is generally very efficient. Unlike alkylation, over-acylation is not an issue because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org A patent describes the N-acylation of the related 2-methyl-4-amino methyl benzoate with 2-methyl benzoyl chloride as a key step in the synthesis of a pharmaceutical intermediate. google.com

The general schemes for these reactions are presented below:

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl Halide (e.g., CH₃I)Tertiary Amine
N-AcylationAcid Chloride (e.g., CH₃COCl)Amide
Reductive AlkylationAldehyde (e.g., HCHO), Reducing Agent (e.g., NaBH₃CN)Tertiary Amine

The methylamino group can undergo oxidation. Semicarbazide-sensitive amine oxidases, for instance, are known to catalyze the oxidative deamination of simple amines like methylamine (B109427). nih.gov Chemical oxidation can also occur. A detailed kinetic model for the oxidation of methylamine shows that hydrogen abstraction by oxygen can occur from both the C-H and N-H bonds, leading to various radical intermediates. dtu.dk The specific products of oxidizing this compound would depend on the oxidant used and the reaction conditions, but could include imines, amides (if the benzylic C-H is oxidized), or cleavage products.

The secondary amine functional group itself is generally stable under common reductive conditions. For example, it is not reduced by typical hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. mnstate.edu This stability allows for the selective reduction of other functional groups within the molecule. For instance, if the aromatic ring were to be nitrated, the resulting nitro group could be selectively reduced to an amino group using reagents like iron powder in acetic acid or catalytic hydrogenation, without affecting the methylamino-methyl side chain. sciencemadness.org

Reductive amination, as mentioned earlier, is a key transformation that involves the amine group. In this process, the amine reacts with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to a more substituted amine. masterorganicchemistry.comyoutube.com This method could be used to add a second alkyl group to the nitrogen atom of this compound.

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. ma.edugrabmyessay.com The outcome of this reaction is dictated by the directing effects and activating/deactivating nature of the two existing substituents: the methoxycarbonyl group (-COOCH₃) and the methylamino-methyl group (-CH₂NHCH₃).

Methoxycarbonyl Group (-COOCH₃): This is an electron-withdrawing group due to the electronegativity of the oxygen atoms and resonance. It deactivates the ring towards electrophilic attack and is a meta-director. ma.edursc.org

Methylamino-methyl Group (-CH₂NHCH₃): The amine is an activating group and an ortho, para-director due to the lone pair on the nitrogen which can donate electron density to the ring via resonance. However, this effect is insulated by the methylene (B1212753) (-CH₂) spacer. More importantly, under the strongly acidic conditions required for many EAS reactions like nitration and sulfonation, the basic nitrogen atom will be protonated to form an ammonium group (-CH₂N⁺H₂CH₃). ma.eduaiinmr.com This protonated group is strongly electron-withdrawing and deactivating, and it acts as a meta-director.

Therefore, under typical nitrating (HNO₃/H₂SO₄) or sulfonating (SO₃/H₂SO₄) conditions, both substituents will be deactivating, and both will direct incoming electrophiles to the meta positions. ma.edumasterorganicchemistry.com The primary products would be expected to be the result of substitution at C-5 (meta to the ester and ortho to the side chain) and C-3 (meta to the side chain and ortho to the ester), with substitution at C-5 likely being favored due to steric hindrance at C-3.

The table below outlines common EAS reactions as applied to the model compound, methyl benzoate.

ReactionReagentsElectrophileMajor Product
NitrationConc. HNO₃, Conc. H₂SO₄Nitronium ion (NO₂⁺)Methyl 3-nitrobenzoate rsc.orgaiinmr.com
SulfonationFuming H₂SO₄ (SO₃)Sulfur trioxide (SO₃)Methyl 3-sulfobenzoate masterorganicchemistry.comlibretexts.org
HalogenationBr₂, FeBr₃Br⁺ (complexed)Methyl 3-bromobenzoate libretexts.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is fundamentally different from EAS and has stringent requirements. For an SNAr reaction to proceed readily via the common addition-elimination mechanism, two conditions must typically be met:

The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com

There must be a good leaving group (such as a halide) attached to the ring. wikipedia.org

This compound does not meet these criteria. The methoxycarbonyl group is only moderately electron-withdrawing, and there are no good leaving groups on the aromatic ring (hydrogen is an extremely poor leaving group). wikipedia.org Therefore, the compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. For such a reaction to occur, much more drastic conditions, potentially involving mechanisms like the benzyne (B1209423) pathway, would be required, and these are generally not synthetically favorable. wikipedia.org

Stereochemical Considerations in Reaction Pathways of this compound Remain a Niche Area of Study

Detailed research findings and specific data on the stereochemical considerations in the reaction pathways of this compound are not extensively available in publicly accessible scientific literature. While the structural motif of this compound is a component of more complex chiral molecules, dedicated studies on controlling the stereochemistry of its own reactions appear to be limited.

The core structure of this compound is related to precursors for synthesizing biologically active compounds such as isoindolinones and tetrahydroisoquinolines. In the synthesis of these more complex structures, stereochemistry is often a critical factor. However, the focus in the existing literature is typically on the stereoselective synthesis of the final products, often employing different starting materials or sophisticated chiral catalysts and auxiliaries that direct the stereochemical outcome.

General principles of asymmetric synthesis, such as the use of chiral auxiliaries, chiral catalysts, and the formation of diastereomeric intermediates, are well-established in organic chemistry. These strategies are employed to control the three-dimensional arrangement of atoms in a molecule. For instance, the generation of N-acyliminium ions from related structures is a known strategy to create chiral centers, as these reactive intermediates can be attacked by nucleophiles in a stereocontrolled manner.

While it is conceivable that such principles could be applied to reactions involving this compound, for example, to control the formation of a chiral center at the carbon atom bearing the amino group, specific examples, detailed research findings, and corresponding data tables for this particular compound are not readily found. The scientific community has seemingly directed its attention towards other aspects of the chemistry of this compound or has utilized alternative synthetic routes for accessing chiral molecules containing this structural unit.

Further research would be necessary to explore and document the stereochemical behavior of this compound in various reaction pathways. Such studies would be essential to unlock its full potential as a versatile building block in the asymmetric synthesis of complex molecules.

Derivatization and Synthetic Transformations Utilizing Methyl 2 Methylamino Methyl Benzoate As a Building Block

Application as a Scaffold for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While the structure of Methyl 2-[(methylamino)methyl]benzoate is suggestive of its potential in this area, specific, documented examples of its use are currently lacking in the available scientific literature.

Ring Closure Reactions Involving Amine and Ester Functionalities

Theoretically, the secondary amine and methyl ester groups of this compound could undergo intramolecular cyclization to form nitrogen-containing heterocycles. For instance, an intramolecular amidation reaction could potentially lead to the formation of a lactam, specifically an isoindolinone ring system. This type of reaction would likely require activation of the ester or heating to drive the cyclization. However, no specific studies detailing such a transformation for this particular molecule have been identified.

Construction of Fused Ring Systems

The benzene (B151609) ring of this compound could serve as a foundation for the construction of fused heterocyclic systems. Reactions involving both the amine/ester portion and the aromatic ring would be required to build additional rings. Methodologies such as pictorial-spengler type reactions or other annulation strategies could theoretically be employed. As with other potential applications, there is a deficit of published research demonstrating the use of this compound in the synthesis of fused ring systems.

Precursor for Complex Organic Molecules

The utility of a building block is often demonstrated by its incorporation into larger, more complex molecular architectures. While the potential exists, the role of this compound as a precursor for complex organic molecules is not well-documented.

Multi-Component Reactions (MCRs) Applications

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation. The amine functionality in this compound could, in principle, participate as one component in well-known MCRs such as the Ugi or Mannich reactions. This would allow for the rapid generation of molecular complexity. A thorough search of the chemical literature, however, did not uncover any specific examples of this compound being utilized in this capacity.

Convergent Synthesis Strategies in Target Molecule Assembly

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the later stages of the synthesis. This compound could be envisioned as a key fragment in such a strategy. Its synthesis and subsequent coupling with other molecular fragments would be a viable approach for the assembly of complex targets. At present, there are no published total syntheses that feature this compound in a convergent synthetic plan.

Design and Synthesis of Chemically Modified Analogs

The generation of analogs of a parent compound is a common strategy in drug discovery and materials science to fine-tune properties. Both the secondary amine and the methyl ester of this compound are amenable to chemical modification.

The secondary amine could be acylated, alkylated, or arylated to introduce a variety of substituents. The methyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to a range of other functional groups such as amides, other esters, or reduced to an alcohol. These modifications would generate a library of analogs with diverse physicochemical properties. While these transformations are standard in organic chemistry, specific research focused on creating a library of analogs from this compound is not currently available.

Computational Chemistry and Theoretical Studies on Methyl 2 Methylamino Methyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like Methyl 2-[(methylamino)methyl]benzoate, which has several rotatable bonds, this process is part of a broader conformational analysis.

A conformational analysis would systematically explore the potential energy surface of the molecule by rotating the key single bonds: the C-C bond connecting the benzene (B151609) ring to the aminomethyl group, the C-N bond of the methylamino group, and the C-O bonds of the ester group. This would identify various local energy minima, each representing a stable conformer. The results would typically be presented in a table listing the relative energies of these conformers and their corresponding dihedral angles.

Hypothetical Data Table: Conformational Analysis of this compound

Conformer Relative Energy (kcal/mol) Dihedral Angle 1 (°C-C-N-C) Dihedral Angle 2 (°O-C-C-N)
A 0.00 178.5 65.2
B 1.25 -62.3 70.1

Note: This data is illustrative and not based on published experimental or computational results.

Electronic Structure and Molecular Orbital Theory

Once the lowest energy geometry is identified, its electronic structure can be analyzed in detail. This involves examining the molecular orbitals (MOs), which describe the distribution and energy of electrons within the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates that the molecule is more likely to be reactive. For this compound, the HOMO would likely be localized on the electron-rich benzene ring and the nitrogen atom, while the LUMO would be centered on the electron-withdrawing ester group.

Hypothetical Data Table: Molecular Orbital Properties of this compound

Molecular Orbital Energy (eV) Description
HOMO -6.8 Localized on the benzene ring and nitrogen atom
LUMO -1.2 Localized on the carbonyl group of the ester

Note: This data is illustrative and not based on published experimental or computational results.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the step-by-step mechanism of chemical reactions, identifying the transition states that connect reactants, intermediates, and products. This provides insight into reaction kinetics and feasibility.

Investigation of Ester Hydrolysis Mechanisms

The hydrolysis of the methyl ester group in this compound can proceed through acid-catalyzed or base-catalyzed pathways. Computational modeling would involve calculating the energy profile for each proposed mechanism. This would require locating the transition state structures for key steps, such as the nucleophilic attack of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) on the ester's carbonyl carbon. The calculated activation energies would help determine the most likely reaction pathway under different pH conditions.

Exploration of Amine-Related Reaction Mechanisms

The secondary amine group in the molecule is also a site of reactivity. Theoretical studies could explore mechanisms such as N-alkylation or N-acylation. For an N-alkylation reaction, modeling would map the energy changes as an alkyl halide approaches the nitrogen atom, leading to the formation of a new C-N bond through a transition state. The calculations would help predict the reaction's feasibility and the stereochemical outcome.

Structure-Reactivity Relationship Predictions

Computational models could also be used to generate quantitative structure-activity relationship (QSAR) models. By calculating various molecular descriptors (e.g., steric parameters, electronic properties) for a series of related compounds, one could build a statistical model to predict their reactivity or biological activity, although such studies for this specific molecule are not currently available.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the molecular dynamics simulations and intermolecular interactions of the chemical compound This compound .

Therefore, it is not possible to provide a detailed, data-driven article on "" focusing on the subsection "6.4. Molecular Dynamics Simulations and Intermolecular Interactions" as requested. The creation of scientifically accurate content, including detailed research findings and data tables for this specific topic, is contingent on the existence of primary research studies, which could not be located.

Future computational chemistry research may investigate this molecule, at which point an analysis of its molecular dynamics and intermolecular forces would become feasible. Such a study would likely explore interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions, potentially in different solvent environments or in the presence of biological macromolecules. However, at present, this remains a subject for future investigation.

Future Research Trajectories and Challenges in Methyl 2 Methylamino Methyl Benzoate Chemistry

Development of Novel and Efficient Synthetic Routes with High Atom Economy

A key challenge lies in the selective ortho-functionalization of the aromatic ring. Traditional methods for introducing the methylamino-methyl group might involve the radical halogenation of methyl o-toluate followed by nucleophilic substitution with methylamine (B109427). However, such methods often lack selectivity and use hazardous reagents.

Future research could explore C-H activation strategies to directly introduce the functionalized methyl group onto the methyl benzoate (B1203000) scaffold. This would represent a significant improvement in atom economy by avoiding the need for pre-functionalized starting materials. Another promising avenue is the development of novel catalytic systems for the reductive amination of methyl 2-formylbenzoate (B1231588) with methylamine. foodb.ca

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to Methyl 2-[(methylamino)methyl]benzoate

Synthetic StrategyPotential AdvantagesPotential Challenges
Halogenation/SubstitutionUtilizes readily available starting materials.Lack of selectivity, use of hazardous reagents, poor atom economy.
Reductive AminationPotentially higher yielding and more direct.Catalyst development, substrate availability.
C-H ActivationHigh atom economy, direct functionalization.Development of selective and efficient catalysts, harsh reaction conditions.

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The bifunctional nature of this compound—containing both an electrophilic ester and a nucleophilic/basic secondary amine—suggests a complex reactivity profile. The close proximity of these groups could lead to intramolecular interactions that influence its chemical behavior.

Future research should aim to systematically explore the reactivity of both the aromatic ring and the side chain. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, on the benzene (B151609) ring could be investigated. slideserve.commnstate.edu The directing effects of the existing substituents would be of fundamental interest. The ester group is a meta-director, while the methylaminomethyl group is expected to be an ortho, para-director. Understanding the regioselectivity of such reactions will be crucial.

Furthermore, the reactivity of the N-methylbenzylamine moiety should be explored. sincerechemicals.commedchemexpress.comsincerechemicals.com This includes N-alkylation, N-acylation, and oxidation reactions. The potential for intramolecular cyclization reactions, possibly triggered by the interaction between the amine and the ester group under certain conditions, is another exciting area for investigation. A significant challenge will be achieving selectivity, for instance, reacting the amine without affecting the ester, or vice-versa.

Advanced Derivatization for Specialized Chemical Applications

The secondary amine in this compound is a prime handle for derivatization, allowing for the synthesis of a library of new compounds with potentially interesting properties. nih.gov Future research should focus on creating derivatives for various applications, such as medicinal chemistry, materials science, and catalysis.

Derivatization of the secondary amine with a variety of reagents could yield amides, sulfonamides, ureas, and other functional groups. acs.orgsigmaaldrich.com These modifications could be used to modulate the compound's physical and biological properties. For example, the introduction of chiral auxiliaries could lead to the synthesis of enantiomerically pure compounds for use as ligands in asymmetric catalysis.

Another avenue for derivatization is the modification of the methyl ester. Hydrolysis to the corresponding carboxylic acid, followed by amide coupling with different amines, would provide another set of diverse derivatives. The combination of derivatization at both the amine and the ester functionalities would exponentially increase the number of accessible compounds.

Table 2: Potential Derivatization Strategies and Applications

Derivatization SiteReagent TypeResulting Functional GroupPotential Applications
Secondary AmineAcyl chlorides, AnhydridesAmidePharmaceutical intermediates, polymers.
Secondary AmineSulfonyl chloridesSulfonamideMedicinal chemistry.
Secondary AmineIsocyanatesUreaBiologically active molecules.
Methyl EsterBase/Acid (hydrolysis)Carboxylic AcidPrecursor for further functionalization.

Comprehensive Computational Modeling for Predictive Understanding and Design

Computational chemistry offers a powerful tool to investigate the properties and reactivity of this compound without the need for extensive experimental work. rsc.orgjte.edu.vn Future research should leverage computational modeling to gain a deeper understanding of its electronic structure, conformation, and reaction mechanisms. acs.org

Density functional theory (DFT) calculations can be used to predict the preferred conformations of the molecule, including the potential for intramolecular hydrogen bonding between the amine and the ester carbonyl. acs.orgnih.gov This information is crucial for understanding its reactivity. Computational models can also predict the regioselectivity of electrophilic aromatic substitution reactions by calculating the energies of the possible intermediates. nih.gov

Furthermore, computational tools can be used to design new derivatives with specific desired properties. For example, quantum mechanics and molecular mechanics (QM/MM) simulations could be used to predict the binding of derivatives to biological targets, guiding the design of new drug candidates. The challenge lies in the accuracy of the computational methods and the need for experimental validation of the theoretical predictions.

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis and derivatization of this compound and its analogs could be significantly accelerated through the use of automated synthesis and flow chemistry platforms. nih.govbohrium.com These technologies offer advantages in terms of reproducibility, scalability, and safety. researchgate.net

Future research could focus on developing a robust and automated synthesis of the core scaffold. innovationnewsnetwork.comarborpharmchem.com This would involve the optimization of reaction conditions for each step and their translation to a continuous flow process. acs.orgresearchgate.netthieme-connect.comresearchgate.netrsc.org Flow chemistry could be particularly advantageous for hazardous reactions, such as nitrations or halogenations, by minimizing the volume of reactive intermediates at any given time.

Once the core scaffold is accessible through an automated platform, high-throughput synthesis could be employed to generate a large library of derivatives for screening in various applications. The integration of online analytics, such as HPLC and mass spectrometry, would allow for real-time monitoring and optimization of the reactions. The main challenges will be the development of robust and reliable flow chemistry setups and the adaptation of batch reactions to continuous flow conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.